Methyl 4-methyl-2-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-oxopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring with a methyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxopiperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine-2,3-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as solvent extraction, purification by recrystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxopiperidine-3-carboxylate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: Similar structure with a tert-butyl ester and a different substitution pattern.
Uniqueness
Methyl 4-methyl-2-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
ICLJNKRYUMJMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.